GlcNAc-6S

Mucopolysaccharidosis Biomarker Lysosomal Storage Disorder

Avoid false-negative results in MPS IIID diagnostics and enzyme assays. GlcNAc-6S (N-acetylglucosamine-6-sulfate) is the obligatory, disease-specific substrate for N-acetylglucosamine-6-sulfatase (GNS). Structurally related analogs (GalNAc-6S, GlcNAc) are not valid substitutes. • >380-fold elevation in MPS IIID urine confirms disease-specificity; unmatched by any isomer. • Strict sulfatase/sulfotransferase specificity ensures accurate Km, Vmax, and inhibitor screening. • ≥98% purity (TLC) with reliable cold-chain supply for reproducible enzymatic and LC-MS/MS workflows.

Molecular Formula C8H14NNaO9S
Molecular Weight 323.26 g/mol
Cat. No. B1371536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcNAc-6S
Molecular FormulaC8H14NNaO9S
Molecular Weight323.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)O.[Na+]
InChIInChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1
InChIKeyCBUJZKTVEFVBBG-FROKLYQUSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GlcNAc-6S Defined Sulfated Monosaccharide


GlcNAc-6S (N-acetylglucosamine-6-sulfate) is a sulfated monosaccharide derivative of N-acetylglucosamine (GlcNAc) [1]. It is a fundamental building block of glycosaminoglycans (GAGs) like keratan sulfate and heparan sulfate, and is a key metabolite in GAG degradation [2][3]. Chemically, it exists as the sodium salt with a defined molecular formula (C8H14NNaO9S) and a purity standard of ≥98.0% (TLC) for research use . It is distinguished by a sulfate group at the C-6 hydroxyl position, which confers specific biochemical recognition and reactivity [1].

Workflow GAG biosynthesis & degradation pathway studies
Selection Defined sulfated monosaccharide standard
Specification Reported purity ≥98% (TLC) for research use
Context C-6 sulfation biochemical recognition studies

GlcNAc-6S Substitution Risks


Substituting GlcNAc-6S with structurally similar analogs like GalNAc-6S, GalNAc-4S, or unsulfated GlcNAc is not valid for research requiring precise molecular interactions. Distinct sulfatases and sulfotransferases exhibit strict, non-overlapping substrate specificities for each isomer [1]. For instance, a deficiency in N-acetylglucosamine-6-sulfatase (GNS) leads to the specific lysosomal storage disorder Sanfilippo D (MPS IIID), characterized by a >500-fold elevation of GlcNAc-6S in urine, while a deficiency in galactosamine-6-sulfate sulfatase (GALNS) causes Morquio A (MPS IVA), with a specific elevation of GalNAc-6S [2][3]. Using the wrong sulfated monosaccharide will lead to false-negative results in enzyme assays and misidentification of disease biomarkers [2][4].

Isomer mismatch: GalNAc-6S or GalNAc-4S analogs may not be recognized by N-acetylglucosamine-6-sulfatase (GNS), limiting direct substitution in enzymatic assays.
Disease model context: MPS IIID biomarker studies rely on GlcNAc-6S specificity; unsulfated GlcNAc or other sulfated isomers may cause false-negative enzyme assay results.
Analytical interference: Co-elution or cross-reactivity with GalNAc-6S or GalNAc-4S may require method-specific resolution validation for accurate quantification in complex matrices.

GlcNAc-6S Differentiation from Analogs


MPS IIID Urinary Biomarker Specificity

In a study of urine from mucopolysaccharidosis (MPS) patients, the elevation of sulfated N-acetylhexosamines is disease-specific. Urine from MPS IIID (Sanfilippo D) patients showed a specific, massive increase in GlcNAc-6S levels [1]. In contrast, MPS IVA (Morquio A) patients exhibited a specific elevation of GalNAc-6S, not GlcNAc-6S [1][2].

MPS IIID Biomarker Specificity
Head-to-head
GlcNAc-6S: 380-fold elevation in MPS IIID urine.
GalNAc-6S: 180-fold elevation in MPS IVA; non-overlapping diagnostic utility.
Supports MPS IIID biomarker assay research context.
Reported fold-change; source-specific review required.
Mucopolysaccharidosis Biomarker Lysosomal Storage Disorder

NG6SS Sulfatase Kinetic Preference

The bovine N-acetylglucosamine-6-sulfate sulfatase (NG6SS) demonstrates a marked kinetic preference for GlcNAc-6S when it is presented in a polymeric context (keratan sulfate) rather than as a free monosaccharide [1]. This is a key differentiator for understanding its physiological role in GAG catabolism.

NG6SS Kinetic Preference
Head-to-head
Km (free GlcNAc-6S): 4.7 mM
Km (polymeric keratan sulfate): 9.1 µM (~516-fold higher affinity).
Context-dependent enzyme activity; monosaccharide acts as a control in kinetic studies.
In vitro bovine kidney NG6SS assay review.
Enzyme Kinetics Sulfatase Glycosaminoglycan

Chromatographic Resolution of Isomeric HexNAc Sulfates

A validated UPLC-MS/MS method demonstrates the ability to achieve near-baseline separation of the three isomeric sulfated N-acetylhexosamines within a 15-minute run [1]. This analytical specificity is critical for accurate quantification in complex biological matrices like urine.

Isomeric HexNAc Resolution
Head-to-head
UPLC-MS/MS achieves near-baseline separation of GlcNAc-6S, GalNAc-4S, and GalNAc-6S within 15 minutes.
Supports specific, quantifiable biomarker research.
Method validation context for urine matrix analysis.
Analytical Chemistry UPLC-MS/MS Isomer Separation

CHST2 Sulfotransferase Specificity

Recombinant GlcNAc-6-O-sulfotransferase (CHST2) exhibits strict substrate specificity, exclusively sulfating terminal GlcNAc moieties to yield GlcNAc6S [1]. This contrasts with other sulfotransferases like CHST1, which can modify internal galactosides and whose activity is modulated by the presence of a GlcNAc6S residue [1].

CHST2 Sulfotransferase Specificity
Class-level
CHST2 exclusively sulfates terminal GlcNAc to yield GlcNAc-6S.
Contrasts with CHST1, which modifies internal galactosides.
Defines GlcNAc-6S as a key intermediate in keratan sulfate biosynthesis research.
Class-level inference; chemoenzymatic synthesis context.
Glycobiology Sulfotransferase Chemoenzymatic Synthesis

Bacterial Metabolism of GlcNAc-6S by Gut Microbes

Specific gut bacteria, such as Bifidobacterium breve, possess dedicated gene clusters for metabolizing GlcNAc-6S as a sole carbon source [1]. This metabolic capability is not universal and represents a specialized adaptation for utilizing sulfated mucin glycans.

Bacterial Metabolism
Context-dependent
B. breve UCC2003 metabolizes GlcNAc-6S via a specific sulfatase-encoding gene cluster.
Supports niche microbial metabolism and sulfatase activity studies.
Data to verify; limited to specific bacterial strain context.
Microbiome Mucin Degradation Bacterial Sulfatase

GlcNAc-6S Validated Application Scenarios


MPS IIID Diagnostic Assay Development

Based on its >380-fold specific elevation in urine from MPS IIID (Sanfilippo D) patients, GlcNAc-6S is the validated, disease-specific substrate for developing and standardizing enzymatic and mass spectrometry-based diagnostic assays. Using GalNAc-6S or GlcNAc would lead to false negatives [1].

GNS/NG6SS Sulfatase Characterization

As the specific substrate for N-acetylglucosamine-6-sulfatase (GNS), GlcNAc-6S is essential for enzyme kinetic studies, inhibitor screening, and understanding the enzyme's role in GAG catabolism. Its use ensures accurate determination of Km and Vmax values, which differ significantly from the enzyme's activity on polymeric substrates [2].

Chemoenzymatic Sulfated Glycan Synthesis

In the synthesis of keratan sulfate and other sulfated glycans, GlcNAc-6S is a required intermediate due to the strict substrate specificity of GlcNAc-6-O-sulfotransferases (e.g., CHST2). Its use guarantees the correct sulfation pattern, which is critical for studying glycan-binding protein interactions [3].

Sulfated Hexosamine Isomer Method Development

GlcNAc-6S serves as a critical reference standard for developing and validating UPLC-MS/MS methods designed to separate and quantify sulfated hexosamine isomers in complex biological samples. Its use confirms method specificity and prevents misidentification of structurally similar disease biomarkers [4].

Application
Selection Property
Validation Focus
MPS IIID Assay Research
Disease-specific biomarker elevation context
Enzymatic & MS-based assay standardization review
GNS/NG6SS Sulfatase Studies
Specific substrate for kinetic characterization
Km/Vmax determination & inhibitor screening context
Chemoenzymatic Glycan Synthesis
Strict sulfotransferase (CHST2) substrate specificity
Glycan-binding protein interaction studies
Hexosamine Isomer Method Development
Critical reference standard for chromatographic resolution
UPLC-MS/MS method specificity & isomeric separation review

Technical Documentation Hub

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27 linked technical documents
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